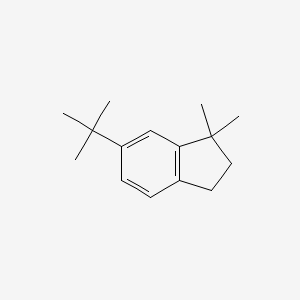
1H-Indene, 6-(1,1-dimethylethyl)-2,3-dihydro-1,1-dimethyl-
Cat. No. B8788293
Key on ui cas rn:
3605-31-0
M. Wt: 202.33 g/mol
InChI Key: ZGPWHILODVHWKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04162256
Procedure details


A solution of 1,1-dimethyl-6-t-butylindane (600 grams) and acetyl chloride (314 grams) is added over a 4 hour period at -10° C. to a slurry of aluminum chloride (534 grams), 1,1-dimethyl-6-t-butylindane (1420 grams) and n-hexane (400 grams). The resulting reaction mass is poured into 5 liters of ice water with vigorous stirring thereby forming 2 liquid layers. The bottom (aqueous) layer is discarded and the organic layer is washed twice with 2 liters of water. Distillation affords recovered 1,1-dimethyl-6-t-butylindane (1252 grams, 62% recovery) and 878 grams of 4-acetyl-6-t-butyl-1,1-dimethylindane (90% yield based on acetyl chloride, 95% yield based on consumed 1,1-dimethyl-6-t-butylindane.).





[Compound]
Name
ice water
Quantity
5 L
Type
reactant
Reaction Step Two


Yield
90%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:15])[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH:9]=2)[CH2:4][CH2:3]1.[C:16](Cl)(=[O:18])[CH3:17].[Cl-].[Al+3].[Cl-].[Cl-]>CCCCCC>[C:16]([C:6]1[CH:7]=[C:8]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH:9]=[C:10]2[C:5]=1[CH2:4][CH2:3][C:2]2([CH3:15])[CH3:1])(=[O:18])[CH3:17] |f:2.3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
600 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(CCC2=CC=C(C=C12)C(C)(C)C)C
|
|
Name
|
|
|
Quantity
|
314 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)Cl
|
|
Name
|
|
|
Quantity
|
534 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
1420 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(CCC2=CC=C(C=C12)C(C)(C)C)C
|
|
Name
|
|
|
Quantity
|
400 g
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
Step Two
[Compound]
|
Name
|
ice water
|
|
Quantity
|
5 L
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
1252 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(CCC2=CC=C(C=C12)C(C)(C)C)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with vigorous stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction mass
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
thereby forming 2 liquid layers
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer is washed twice with 2 liters of water
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Distillation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
affords
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)C1=C2CCC(C2=CC(=C1)C(C)(C)C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 878 g | |
| YIELD: PERCENTYIELD | 90% | |
| YIELD: CALCULATEDPERCENTYIELD | 121.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
